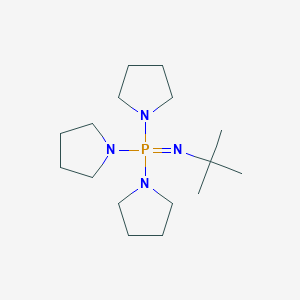

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

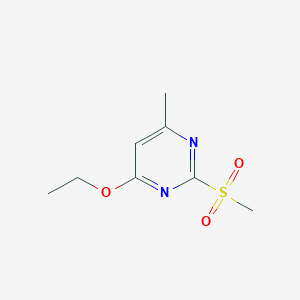

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .

Mode of Action

The mode of action of a compound is typically determined by studying its interaction with its protein targets .

Biochemical Pathways

The identification of protein targets can provide insights into the affected biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of a compound .

It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .

Biochemical Analysis

Biochemical Properties

It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that BTPP might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .

Cellular Effects

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of BTPP within cancer-cell mitochondria . Under light irradiation, BTPP exhibited robust photo-induced therapeutic effects in both cell lines .

Molecular Mechanism

It has been suggested that BTPP might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that BTPP can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .

Metabolic Pathways

It has been suggested that BTPP might be involved in the metabolism of certain plant-derived complex carbohydrates .

Subcellular Localization

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of BTPP within cancer-cell mitochondria . This suggests that BTPP might be targeted to mitochondria in cells .

Properties

IUPAC Name |

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUIRUAPVSSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397408 |

Source

|

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-67-8 |

Source

|

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)